molecular formula C20H20F4N2O2S2 B2907805 2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 301194-29-6

2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2907805
CAS No.: 301194-29-6
M. Wt: 460.51
InChI Key: LVADBJRXZVCKBG-UHFFFAOYSA-N
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Description

2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including amide, sulfanyl, and difluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of 2,4-Difluoroaniline: This is achieved by the reaction of 2,4-difluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 2-(2,4-Difluoroanilino)-2-oxoethyl Sulfanyl Intermediate: This intermediate is prepared by reacting 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The intermediate is then coupled with 4-mercaptobutylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroanilino groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted anilines or thiols.

Scientific Research Applications

2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The difluoroanilino groups can interact with enzyme active sites, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of the target compound.

    2,4-Difluorophenylacetamide: Shares structural similarities but lacks the sulfanyl groups.

    N-(2,4-Difluorophenyl)acetamide: Similar structure but without the additional functional groups.

Uniqueness

2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of difluoroanilino, sulfanyl, and amide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O2S2/c21-13-3-5-17(15(23)9-13)25-19(27)11-29-7-1-2-8-30-12-20(28)26-18-6-4-14(22)10-16(18)24/h3-6,9-10H,1-2,7-8,11-12H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVADBJRXZVCKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSCCCCSCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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